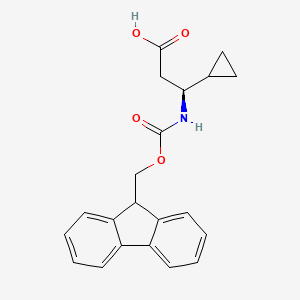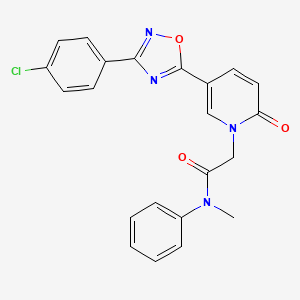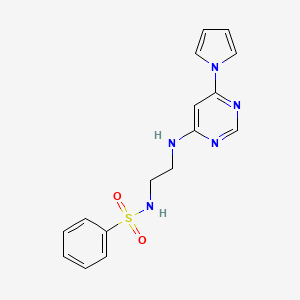![molecular formula C6H12ClNO2S B2541164 2-Thia-6-azaspiro[3.4]octane 2,2-dioxide hydrochloride CAS No. 2095411-01-9](/img/structure/B2541164.png)
2-Thia-6-azaspiro[3.4]octane 2,2-dioxide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related spirocyclic compounds involves multistep reactions with high yields and purity. For instance, 2,6-Dichloro-9-thiabicyclo[3.3.1]nonane is synthesized through an improved condensation of sulfur dichloride, sulfuryl chloride, and 1,5-cyclooctadiene, which could be a similar approach to synthesizing the compound . Additionally, the synthesis of 1-oxa-7-thia-4-azaspiro[4.5]decane-7,7-diones from dihydro-2H-1λ6-thiopyran-1,1,3(4H)-trione and N-substituted 2-aminoethanols suggests that the introduction of nitrogen into the spirocyclic system is feasible, which might be relevant for the synthesis of 2-Thia-6-azaspiro[3.4]octane 2,2-dioxide hydrochloride .
Molecular Structure Analysis
The molecular structure of spirocyclic compounds is characterized by the presence of a spiro atom that connects two cyclic structures. The papers do not provide detailed information on the molecular structure of 2-Thia-6-azaspiro[3.4]octane 2,2-dioxide hydrochloride, but they do describe the structures of similar compounds. For example, the presence of a sulfur atom as part of the spiro center is a common feature in these molecules .
Chemical Reactions Analysis
Spirocyclic compounds can undergo various chemical reactions, including nucleophilic substitution, cyclization, and reactions with amines. The scaffold of 2,6-Dichloro-9-thiabicyclo[3.3.1]nonane allows for the nucleophilic substitution of azides and cyanides, facilitated by neighboring-group participation by the sulfur atom . Similarly, the reactions of oxaspiro compounds with thiourea and subsequent cyclization to form quinazolines indicate the reactivity of these systems towards cyclization and heteroatom incorporation .
Physical and Chemical Properties Analysis
While the papers do not directly discuss the physical and chemical properties of 2-Thia-6-azaspiro[3.4]octane 2,2-dioxide hydrochloride, they do provide insights into the properties of related compounds. The high yields and purity of the synthesized compounds suggest that they have stable and well-defined chemical properties, which can be isolated using simple extraction and washing protocols . The reactivity of these compounds with various reagents also indicates a level of chemical versatility that may be expected in the compound of interest.
Scientific Research Applications
Synthesis in Drug Discovery
D. Li, M. Rogers-Evans, and E. Carreira (2013) developed novel classes of thia/oxa-azaspiro[3.4]octanes, including 2-Thia-6-azaspiro[3.4]octane 2,2-dioxide hydrochloride, through robust and step-economic routes. These spirocycles are designed as multifunctional, structurally diverse modules for drug discovery applications, highlighting their potential in the synthesis of new pharmaceutical compounds (Li, Rogers-Evans, & Carreira, 2013).
Novel Sulfur-Containing Spiro Compounds
D. B. Reddy and colleagues (1993, 2001) synthesized novel sulfur-containing spiro compounds, including derivatives of 2-Thia-6-azaspiro[3.4]octane 2,2-dioxide hydrochloride. These compounds were prepared through condensation reactions and demonstrated potential in medicinal chemistry due to their unique structural features (Reddy et al., 1993); (Reddy, Babu, & Padmavathi, 2001).
Anticancer Activity
E. M. Flefel et al. (2017) synthesized new 1-thia-azaspiro[4.5]decane derivatives, including 2-Thia-6-azaspiro[3.4]octane 2,2-dioxide hydrochloride derivatives. They found that these compounds exhibited moderate to high inhibition activities against various cancer cell lines, suggesting their potential use in cancer therapy (Flefel et al., 2017).
Building Blocks in Medicinal Chemistry
Daniel P. Walker and D. J. Rogier (2013) prepared novel bicyclic thiomorpholine building blocks, including 3-thia-6-azabicyclo[3.2.1]octane and its 1,1-dioxide counterparts. These compounds, related to 2-Thia-6-azaspiro[3.4]octane 2,2-dioxide hydrochloride, were synthesized from inexpensive starting materials and showed interesting biological profiles, indicating their usefulness in medicinal chemistry research (Walker & Rogier, 2013).
Safety and Hazards
The safety information available indicates that “2-Thia-6-azaspiro[3.4]octane 2,2-dioxide hydrochloride” may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The compound has been classified with the GHS07 symbol, indicating that it’s harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
properties
IUPAC Name |
2λ6-thia-7-azaspiro[3.4]octane 2,2-dioxide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2S.ClH/c8-10(9)4-6(5-10)1-2-7-3-6;/h7H,1-5H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUJIPFNBJGRBGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC12CS(=O)(=O)C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2Lambda6-thia-6-azaspiro[3.4]octane-2,2-dione hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-methylthiophene-2-sulfonamide](/img/structure/B2541085.png)



![(Z)-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2541096.png)



![Dimethyl {[2-(methoxycarbonyl)phenyl]hydrazono}malonate](/img/structure/B2541101.png)
![N-[3-(2-Methyl-1,3-thiazol-4-yl)phenyl]-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2541102.png)
![(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(2-phenoxyphenyl)methanone](/img/structure/B2541103.png)
